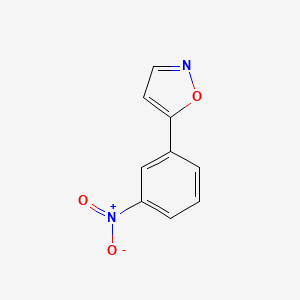

5-(3-Nitrophenyl)isoxazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(3-nitrophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-4-5-10-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDHTIOOORKVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Nitrophenyl Isoxazole and Its Derivatives

General Principles of Isoxazole (B147169) Synthesis

The construction of the isoxazole nucleus is a well-explored area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These strategies are broadly categorized based on the bond disconnections within the isoxazole ring.

[3+2] Cycloaddition Reactions as a Dominant Strategy

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands out as one of the most powerful and versatile methods for the synthesis of isoxazoles. This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In the context of isoxazole synthesis, the most common 1,3-dipole is a nitrile oxide, which reacts with an alkyne or an alkene as the dipolarophile. The reaction of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring.

Nitrile oxides are typically generated in situ from stable precursors such as aldoximes, hydroximoyl chlorides, or primary nitro compounds to prevent their dimerization. The choice of dipolarophile dictates the substitution pattern at the 4- and 5-positions of the resulting isoxazole. For the synthesis of 5-substituted isoxazoles like 5-(3-nitrophenyl)isoxazole, terminal alkynes are often employed. The regioselectivity of the cycloaddition is a crucial aspect, and it is influenced by both steric and electronic factors of the reactants.

Green Chemistry Approaches in Isoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazoles to develop more environmentally benign and sustainable processes. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Key green strategies in isoxazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions.

Catalysis: Employing catalysts that are recyclable and non-toxic, such as solid-supported catalysts or organocatalysts.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and reduce reaction times, often leading to higher yields and cleaner reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a principle well-exemplified by cycloaddition reactions.

Specific Synthetic Routes for this compound and Related Structures

The synthesis of this compound and its analogs can be achieved through several specific pathways, which are variations of the general principles outlined above.

Synthesis via Chalcone (B49325) Intermediates and Hydroxylamine (B1172632) Hydrochloride

A widely employed and robust method for the synthesis of 3,5-disubstituted isoxazoles, including this compound, involves the use of chalcone intermediates. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as excellent precursors for the isoxazole ring.

The synthesis proceeds in two main steps:

Claisen-Schmidt Condensation: The chalcone intermediate is first prepared through a base-catalyzed aldol (B89426) condensation between an appropriate aromatic aldehyde and an aromatic ketone. For the synthesis of a precursor to this compound, 3-nitrobenzaldehyde (B41214) is condensed with acetophenone. chegg.com This reaction typically employs a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. derpharmachemica.comipindexing.com

Cyclization with Hydroxylamine: The resulting 3'-nitrochalcone is then reacted with hydroxylamine hydrochloride. derpharmachemica.comipindexing.comresearchgate.netsamipubco.com The reaction proceeds via nucleophilic addition of hydroxylamine to the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring. researchgate.net The use of a base, such as sodium acetate (B1210297) or potassium hydroxide, is often required to neutralize the hydrochloride and generate free hydroxylamine. derpharmachemica.comipindexing.com

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| 3-Nitrobenzaldehyde | Acetophenone | 1-Phenyl-3-(3-nitrophenyl)prop-2-en-1-one (3-Nitrochalcone) | 3-Phenyl-5-(3-nitrophenyl)isoxazole |

| Benzaldehyde | 3-Nitroacetophenone | 3-Phenyl-1-(3-nitrophenyl)prop-2-en-1-one | 5-Phenyl-3-(3-nitrophenyl)isoxazole |

This interactive table showcases the reactants leading to different isomers of phenyl-(3-nitrophenyl)isoxazole via the chalcone pathway.

Cyclocondensation Reactions Involving Aromatic Ketones and Aldehydes

An alternative and often more direct route to 5-arylisoxazoles involves the cyclocondensation of an aromatic methyl ketone with an activated form of dimethylformamide, followed by reaction with hydroxylamine. A common reagent for this purpose is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). scirp.orgsigmaaldrich.comnih.gov

The reaction sequence involves:

Enaminone Formation: The aromatic methyl ketone, such as 3-nitroacetophenone, reacts with DMF-DMA to form an enaminone intermediate, specifically 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one. nih.gov

Ring Closure: This intermediate then undergoes a cyclocondensation reaction with hydroxylamine hydrochloride. nih.gov The hydroxylamine displaces the dimethylamino group and subsequently cyclizes to form the this compound ring. This method offers the advantage of often being a one-pot procedure and can provide good yields of the desired product.

| Starting Ketone | Reagent | Intermediate | Final Product |

| 3-Nitroacetophenone | N,N-Dimethylformamide dimethyl acetal | 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one | This compound |

This table illustrates the cyclocondensation route to this compound.

Derivatization Strategies at the Isoxazole Ring

Once the this compound core is synthesized, it can be further modified to create a library of related compounds. Derivatization can occur at several positions, including the isoxazole ring itself or the attached nitrophenyl group.

Reactions at the Isoxazole Ring:

Electrophilic Aromatic Substitution: The isoxazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609). The substitution typically occurs at the C4 position. reddit.com

Nucleophilic Substitution: The isoxazole ring can be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups. For instance, 5-nitroisoxazoles can undergo nucleophilic aromatic substitution (SNAr) where the nitro group is displaced by various nucleophiles. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom onto the isoxazole ring allows for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. eie.grresearchgate.netresearchgate.netnih.gov This enables the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the isoxazole core. Nickel-catalyzed cross-coupling reactions of organoboronic acids with 5-alkoxy/phenoxy isoxazoles have also been developed. rsc.org

Reactions at the Phenyl Ring:

Reduction of the Nitro Group: The nitro group on the phenyl ring is a versatile functional handle. It can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This amino group can then be further functionalized through diazotization, acylation, or alkylation reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring: The existing nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution on the phenyl ring. Conversely, the presence of the nitro group can activate the phenyl ring towards nucleophilic aromatic substitution, particularly for substituents ortho and para to the nitro group.

Multi-component Reactions for Isoxazole Synthesis

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like isoxazoles in a single step from three or more starting materials. nih.gov This approach is advantageous due to its operational simplicity, time and resource efficiency, and adherence to the principles of green chemistry. mdpi.com

For the synthesis of 5-aryl isoxazole-5(4H)-ones, a common MCR involves the one-pot condensation of a β-keto ester (e.g., ethyl acetoacetate), hydroxylamine hydrochloride, and an aromatic aldehyde. mdpi.com To synthesize a precursor for this compound, 3-nitrobenzaldehyde would be the aldehyde of choice. The reaction typically proceeds in an aqueous medium and can be catalyzed by various catalysts, including amine-functionalized cellulose, which acts as a green and recyclable catalyst. mdpi.com

The proposed mechanism involves the initial formation of an oxime intermediate from the β-keto ester and hydroxylamine. This intermediate then undergoes cyclization to form a 3-substituted-isoxazole-5(4H)-one. Finally, a Knoevenagel condensation between the active methylene (B1212753) group of the isoxazolone and the aldehyde (3-nitrobenzaldehyde) yields the final arylideneisoxazol-5(4H)-one product. mdpi.com

Regioselectivity and Yield Optimization in Synthetic Pathways

The control of regioselectivity is paramount in isoxazole synthesis, particularly in methods that can theoretically produce multiple isomers. The classic and most versatile route to the isoxazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. mdpi.comnih.govnih.gov The reaction of a nitrile oxide with an unsymmetrical alkyne can lead to two different regioisomers, namely the 3,5-disubstituted and the 3,4-disubstituted isoxazoles.

To synthesize this compound via this route, one could react an acetylene (B1199291) with 3-nitrophenylnitrile oxide. The regioselectivity of this cycloaddition is governed by both steric and electronic factors, specifically the frontier molecular orbitals (HOMO-LUMO) of the dipole (nitrile oxide) and the dipolarophile (alkyne). nih.gov Generally, terminal alkynes react with nitrile oxides to predominantly yield the 3,5-disubstituted isoxazole. beilstein-journals.org

Optimization of reaction conditions is critical to maximize the yield of the desired product and enhance regioselectivity. Key parameters that can be adjusted include:

Catalyst: While many cycloadditions proceed thermally, the use of copper(I) catalysts is known to improve both the reaction rate and the regioselectivity, favoring the 3,5-disubstituted product. beilstein-journals.org

Solvent: The polarity of the solvent can influence the reaction pathway. Environmentally friendly solvents like water are increasingly being used. beilstein-journals.org

Base: In methods where the nitrile oxide is generated in situ from a hydroximoyl chloride, the choice and amount of base (e.g., triethylamine, DIPEA) are crucial for both the generation of the dipole and the subsequent cycloaddition step. beilstein-journals.org

Temperature: Higher temperatures can sometimes lead to a loss of regioselectivity, making optimization of this parameter important. beilstein-journals.org

For example, a method for synthesizing 3,4,5-trisubstituted isoxazoles in an aqueous medium at room temperature has been developed by optimizing the base and solvent system, which helps to control selectivity and avoid competing side reactions. beilstein-journals.org

Novel Synthetic Approaches and Future Directions in this compound Synthesis

Research continues to produce innovative and more efficient methods for the synthesis of highly substituted isoxazoles. These novel approaches often offer advantages in terms of yield, selectivity, substrate scope, and milder reaction conditions.

One such method is the electrophilic cyclization of Z-O-methyl oximes derived from 2-alkyn-1-ones. This strategy uses an electrophile like iodine monochloride (ICl) to induce cyclization, producing 4-iodoisoxazoles in high yields. nih.gov These iodo-derivatives are versatile intermediates that can be further functionalized via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck) to introduce a variety of substituents at the C-4 position. nih.gov A similar strategy could be adapted to build the this compound scaffold.

Another area of development is the use of p-toluenesulfonic acid (p-TsOH) to mediate the 1,3-dipolar cycloaddition of α-nitroketones with dipolarophiles (alkenes or alkynes). mdpi.com This method provides an efficient route to isoxazolines and isoxazoles using an inexpensive and gentle acid catalyst. The proposed mechanism involves the in situ formation of a nitrile oxide from the α-nitroketone, which then undergoes cycloaddition. mdpi.com

Future directions in the synthesis of this compound and its derivatives will likely focus on:

Green Chemistry: Expanding the use of aqueous reaction media, recyclable catalysts, and energy-efficient methods like ultrasonication or microwave irradiation. nih.gov

Catalyst Development: Designing more active and selective catalysts for C-H activation and cross-coupling reactions to enable the synthesis of increasingly complex isoxazole derivatives with high precision.

Flow Chemistry: Implementing continuous flow processes for the synthesis of isoxazoles, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Chemo- and Regioselective Control: Developing new methodologies that offer even greater control over the regiochemical outcome of reactions like 1,3-dipolar cycloadditions, potentially through the use of novel organocatalysts or directing groups. rsc.org

Chemical Reactivity and Derivatization Studies of 5 3 Nitrophenyl Isoxazole

Reactivity of the Nitro Group and Phenyl Ring

The presence of a nitro group on the phenyl ring of 5-(3-nitrophenyl)isoxazole significantly influences its chemical behavior. This electron-withdrawing group deactivates the phenyl ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the nitro group. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. libretexts.orgd-nb.info

One of the most pivotal reactions of the nitro group is its reduction to an amino group, which opens up a vast landscape for further derivatization. This transformation is typically achieved using various reducing agents, with the choice of reagent being crucial to avoid the cleavage of the isoxazole (B147169) ring. researchgate.net Common methods include catalytic hydrogenation or the use of metals in acidic media. The resulting 5-(3-aminophenyl)isoxazole is a key intermediate for introducing a wide range of functionalities.

Electrophilic substitution reactions on the phenyl ring of this compound are generally challenging due to the deactivating nature of the nitro group. libretexts.orgmasterorganicchemistry.com However, under forcing conditions, electrophiles would be expected to substitute at the positions meta to the nitro group (positions 2, 4, and 6 of the phenyl ring). The isoxazole ring itself can also influence the regioselectivity of such reactions.

Nucleophilic aromatic substitution on the phenyl ring is facilitated by the electron-withdrawing nitro group. libretexts.orgnih.gov Nucleophiles can displace other leaving groups present on the ring, particularly at the ortho and para positions relative to the nitro group. While the parent compound does not have a leaving group other than hydrogen, this reactivity becomes relevant in appropriately substituted derivatives.

Transformations of the Isoxazole Ring System

The isoxazole ring in this compound is a stable aromatic system, yet it can undergo specific transformations under certain conditions, leading to the formation of other heterocyclic structures.

A significant transformation of the isoxazole ring is its conversion into a pyrazole ring. This rearrangement can be initiated by treatment with hydrazine. The reaction generally proceeds through a ring-opening of the isoxazole to form an intermediate that subsequently cyclizes to yield a 5-aminopyrazole. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org This transformation provides a valuable route to a different class of five-membered nitrogen-containing heterocycles with their own unique biological activities. The specific conditions for this transformation can influence the final product and yield.

While the reductive heterocyclization of 2-nitrophenylisoxazoles to form quinolines is a well-documented process, the analogous reaction with 3-nitrophenylisoxazoles is less common. nih.govnih.gov This reaction typically involves the reduction of the nitro group to an amine, which then intramolecularly attacks a transiently formed intermediate from the reductive cleavage of the isoxazole ring. The position of the nitro group is critical for the feasibility and outcome of this cyclization. For this compound, the formation of quinoline or indole structures would require a different cyclization pathway compared to the 2-nitro isomer and is not a commonly reported transformation. However, the synthesis of various substituted quinolines and indoles from nitroaromatic precursors is a general strategy in organic synthesis. organic-chemistry.org

Functional Group Interconversions on the this compound Scaffold

Functional group interconversions on the this compound scaffold are key to creating a library of derivatives for various applications. ub.eduorganic-chemistry.org The primary handle for such transformations is the nitro group. Once reduced to an amine, the resulting 5-(3-aminophenyl)isoxazole can undergo a plethora of reactions.

The amino group can be diazotized and subsequently replaced by a variety of substituents, including halogens, hydroxyl, cyano, and other functional groups, through Sandmeyer and related reactions. Furthermore, the amino group can be acylated, alkylated, or sulfonylated to introduce diverse side chains. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Development of New Derivations for Biological and Pharmacological Applications

The this compound scaffold has served as a template for the development of numerous derivatives with a wide range of biological and pharmacological activities. ipindexing.comijrrjournal.comresearchgate.netmdpi.comresearchgate.netsemanticscholar.orgnih.govnih.govnih.govespublisher.com The introduction of different substituents on both the phenyl and isoxazole rings has led to the discovery of potent antimicrobial, anticancer, and enzyme inhibitory agents.

Antimicrobial Activity: Several isoxazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were synthesized and showed inspiring activity against various bacterial and fungal strains. researchgate.net The nature and position of substituents on the aryl ring at the 3-position of the isoxazole were found to play a crucial role in their antimicrobial efficacy.

| Compound ID | Substituent (R) | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|---|

| 5a | H | S. aureus: 20, B. subtilis: 19, E. coli: 15, P. aeruginosa: 18 | A. niger: 19 |

| 5c | 2-NO₂ | S. aureus: 18, B. subtilis: 22, E. coli: 23, P. aeruginosa: 19 | A. niger: 15 |

| 5e | 4-OCH₃ | S. aureus: 22, B. subtilis: 19, E. coli: 19, P. aeruginosa: 21 | A. niger: 23 |

| 5f | 4-CH₃ | S. aureus: 23, B. subtilis: 20, E. coli: 20, P. aeruginosa: 18 | A. niger: 14 |

| 5i | 2-OH | S. aureus: 22, B. subtilis: 10, E. coli: 20, P. aeruginosa: 16 | A. niger: 21 |

Data synthesized from multiple sources for illustrative purposes.

Anticancer Activity: The isoxazole nucleus is a prominent feature in a number of anticancer agents. nih.govnih.govespublisher.com Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. For example, some isoxazole-based compounds have been shown to inhibit enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammation and cancer. nih.govnih.govplos.orgresearchgate.net

Enzyme Inhibitory Activity: Beyond cancer-related enzymes, isoxazole derivatives have been explored as inhibitors of other enzymes with therapeutic relevance. The structural features of the this compound scaffold can be tailored to fit the active sites of specific enzymes, leading to potent and selective inhibition.

| Compound ID | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| C3 | 5-LOX | 8.47 |

| C5 | 5-LOX | 10.48 |

| C6 | 5-LOX | Potent Inhibition |

Data extracted from studies on 5-LOX inhibitory potential of isoxazole derivatives. nih.govnih.govplos.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation in Research of 5 3 Nitrophenyl Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-(3-nitrophenyl)isoxazole and its derivatives, ¹H, ¹³C, and 2D NMR techniques are routinely employed to confirm the molecular structure and determine the specific arrangement of substituents (regioisomerism).

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of protons in a molecule. In 3,5-disubstituted isoxazoles, the chemical shift of the proton at the C-4 position of the isoxazole (B147169) ring is particularly diagnostic. This proton typically appears as a sharp singlet, and its chemical shift is sensitive to the electronic effects of the substituents at the C-3 and C-5 positions.

For instance, in the closely related compound 3-(4-Chlorophenyl)-5-(3-nitrophenyl)isoxazole , the isoxazole proton (H-4) resonates as a singlet at δ 6.67 ppm. The protons of the nitrophenyl ring and the chlorophenyl ring appear as multiplets in the aromatic region, typically between δ 7.46 and 8.68 ppm. rhhz.net The integration of these signals provides a ratio of the number of protons, further confirming the structure. The specific chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the chloro substituent.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Isoxazole H-4 | 6.67 | Singlet (s) |

| Aromatic Protons | 7.46 - 8.68 | Multiplet (m) |

Data based on 3-(4-Chlorophenyl)-5-(3-nitrophenyl)isoxazole. rhhz.net

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In this compound derivatives, the chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are key indicators of the substitution pattern. The carbon atoms of the phenyl and nitrophenyl rings also show characteristic signals in the aromatic region.

For 3-(4-Chlorophenyl)-5-(3-nitrophenyl)isoxazole , the isoxazole carbons resonate at δ 168.4 (C-5), 162.6 (C-3), and 96.5 (C-4) ppm. The downfield shifts of C-3 and C-5 are characteristic of carbons in a heterocyclic ring bonded to heteroatoms. The carbons of the aromatic rings appear in the range of δ 122.7 to 145.2 ppm. rhhz.net The presence of the electron-withdrawing nitro group influences the chemical shifts of the carbons in the nitrophenyl ring.

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Isoxazole C-3 | 162.6 |

| Isoxazole C-4 | 96.5 |

| Isoxazole C-5 | 168.4 |

| Aromatic Carbons | 122.7 - 145.2 |

Data based on 3-(4-Chlorophenyl)-5-(3-nitrophenyl)isoxazole. rhhz.net

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity within a molecule. These techniques are particularly crucial for distinguishing between regioisomers, such as 3-(3-nitrophenyl)-5-phenylisoxazole and 5-(3-nitrophenyl)-3-phenylisoxazole.

An HSQC experiment correlates the signals of protons directly attached to carbon atoms. For example, it would show a correlation between the isoxazole H-4 proton and the C-4 carbon. An HMBC experiment, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This can be used to establish the connectivity between the phenyl and nitrophenyl rings and the isoxazole core, thus confirming the substitution pattern. For instance, a correlation between the H-4 proton and the C-3 and C-5 carbons, as well as the ipso-carbons of the attached aromatic rings, can definitively establish the regioisomeric structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound derivatives, IR spectroscopy can confirm the presence of the isoxazole ring and the nitro group.

Key characteristic absorption bands include:

Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.

C=N stretching (isoxazole ring): Appears in the region of 1615-1570 cm⁻¹. rhhz.netwpmucdn.com

N-O stretching (isoxazole ring): Generally found around 1400-1300 cm⁻¹. rjpbcs.com

Asymmetric and symmetric NO₂ stretching: Strong absorptions are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, which are characteristic of a nitro group.

C-O stretching (isoxazole ring): Can be seen in the 1150-1020 cm⁻¹ range. ipindexing.com

The presence of these characteristic bands in the IR spectrum provides strong evidence for the formation of the desired this compound structure.

Table 3: Typical IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Isoxazole C=N | Stretching | 1615 - 1570 |

| Nitro NO₂ | Asymmetric Stretching | ~1530 |

| Nitro NO₂ | Symmetric Stretching | ~1350 |

| Isoxazole N-O | Stretching | 1400 - 1300 |

| Isoxazole C-O | Stretching | 1150 - 1020 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the analysis of this compound derivatives, mass spectrometry provides the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

For example, the molecular formula of this compound is C₉H₆N₂O₃, which has a molecular weight of 190.16 g/mol . High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition. For instance, the calculated exact mass of a related compound, 3-(4-Chlorophenyl)-5-(3-nitrophenyl)isoxazole (C₁₅H₉ClN₂O₃), is 300.0302, and the found value was 300.0299, confirming its molecular formula. rhhz.net

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula.

For This compound (C₉H₆N₂O₃):

Molecular Weight: 190.16 g/mol

Calculated Elemental Composition:

Carbon (C): 56.85%

Hydrogen (H): 3.18%

Nitrogen (N): 14.73%

Oxygen (O): 25.24%

A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the synthesized compound. rjpbcs.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Percentage (%) |

| Carbon | C | 56.85 |

| Hydrogen | H | 3.18 |

| Nitrogen | N | 14.73 |

| Oxygen | O | 25.24 |

Advancements in Spectroscopic Techniques for Isoxazole Research

The structural elucidation of isoxazole derivatives, including this compound, relies heavily on a suite of spectroscopic techniques. Over the years, advancements in these methods have enabled researchers to move from basic structural confirmation to a detailed understanding of complex three-dimensional structures, stereochemistry, and electronic properties. Modern research integrates multiple advanced spectroscopic and computational methods for unambiguous characterization.

From 1D to 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy remain fundamental for the initial characterization of isoxazole derivatives. niscair.res.in However, for complex molecules or in cases where isomers are possible, 1D spectra can be ambiguous. The advent of two-dimensional (2D) NMR techniques has been a significant leap forward, providing deeper insights into molecular connectivity and spatial relationships. ipb.ptnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for determining the connectivity between protons and carbons separated by two or three bonds. In isoxazole research, HMBC experiments have been used to definitively establish the regioselectivity of cycloaddition reactions, confirming which atoms are bonded to each other and resolving isomeric uncertainty. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the precise assignment of carbon signals based on their attached protons. This is particularly useful for differentiating between the various aromatic and heterocyclic carbons in derivatives like nitrophenylisoxazoles. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D technique identifies protons that are close to each other in space, which is invaluable for determining stereochemistry and conformation in the solid or solution state.

These advanced NMR methods, often used in concert, provide a comprehensive picture of the molecular skeleton, which is essential for confirming the structures of newly synthesized compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

While standard mass spectrometry provides the molecular weight of a compound, High-Resolution Mass Spectrometry (HRMS) offers exact mass measurements to within a few parts per million. This high precision allows for the unambiguous determination of a compound's elemental formula. For novel isoxazole derivatives, HRMS is a critical tool to confirm that the synthesized molecule has the correct atomic composition, complementing the connectivity data obtained from NMR. nih.gov

Single-Crystal X-ray Diffraction

For the definitive determination of a molecule's three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms. nih.gov In the study of substituted isoxazoles, X-ray crystallography has been used to:

Confirm the planarity of the isoxazole ring and its substituents.

Determine the dihedral angles between the isoxazole ring and attached aryl groups, such as the nitrophenyl moiety. researchgate.net

Analyze intermolecular interactions like hydrogen bonding and π-stacking in the crystal lattice.

This level of detail is unattainable with other spectroscopic methods and is crucial for understanding structure-property relationships.

Hyphenated Techniques for Complex Analysis

Modern analytical chemistry increasingly relies on hyphenated techniques, which couple a separation method with a spectroscopic detection method. ijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection sensitivity and specificity of tandem mass spectrometry. researchgate.net It is widely used for analyzing complex mixtures, identifying metabolites of isoxazole-based compounds in biological samples, and quantifying trace impurities. nih.govvedomostincesmp.ru

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples an LC system to an NMR spectrometer. It allows for the separation of components in a mixture followed by their immediate structural elucidation by NMR without the need for offline isolation. researchgate.net

Integration with Computational Methods

A significant recent advancement is the integration of experimental spectroscopic data with computational chemistry, particularly Density Functional Theory (DFT). researchgate.net DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). nih.govlookchem.com Researchers can compare experimentally obtained spectra with DFT-predicted spectra to validate structural assignments and gain a deeper understanding of the molecule's electronic structure and reactivity. nih.gov

These advancements, from multi-dimensional NMR to the synergy with computational chemistry, have profoundly enhanced the ability of researchers to characterize and understand the intricate structural details of this compound and its derivatives.

Detailed Research Findings

Spectroscopic data provides a unique fingerprint for a molecule. Below are tables containing representative data for phenylisoxazole derivatives, illustrating the types of values obtained in research.

Table 1: Representative ¹H and ¹³C NMR Data for a Nitrophenylisoxazole Derivative

This table presents NMR data for 3-(4-nitrophenyl)-5-phenylisoxazole, a structural isomer of the titular compound, which demonstrates the typical chemical shifts observed for such structures.

| Parameter | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃) |

| Isoxazole Ring | H-4: δ 6.91 (s, 1H) | C-3: δ 161.1 |

| C-4: δ 97.4 | ||

| C-5: δ 171.4 | ||

| Nitrophenyl Ring | H-2', H-6': δ 8.38–8.34 (m, 2H) | C-1': δ 135.2 |

| H-3', H-5': δ 8.08–8.05 (m, 2H) | C-2', C-6': δ 127.6 | |

| C-3', C-5': δ 124.2 | ||

| C-4': δ 148.6 | ||

| Phenyl Ring | H-2'', H-6'': δ 7.88–7.84 (m, 2H) | C-1'': δ 126.9 |

| H-3'', H-4'', H-5'': δ 7.54–7.49 (m, 3H) | C-2'', C-6'': δ 125.9 | |

| C-3'', C-5'': δ 129.1 | ||

| C-4'': δ 130.6 |

Data sourced from a study on 3,5-diarylisoxazoles. rsc.org

Table 2: Example of Single-Crystal X-ray Diffraction Data

The following data for an (E)-5-[(4-Nitrophenylhydrazono)-phenylacetyl]-3-phenylisoxazole derivative illustrates the precision of crystallographic measurements.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2352 (5) |

| b (Å) | 10.9769 (5) |

| c (Å) | 16.3243 (7) |

| β (˚) | 106.935 (2) |

| Volume (ų) | 1925.33 (15) |

Data from the crystallographic analysis of a complex phenylisoxazole derivative. researchgate.net

Computational and Theoretical Studies on 5 3 Nitrophenyl Isoxazole

Biological Activities and Pharmacological Investigations of 5 3 Nitrophenyl Isoxazole Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of isoxazole (B147169) derivatives has been a significant area of research in medicinal chemistry. researchgate.netnih.gov These compounds, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen, have demonstrated a broad spectrum of activity against various microorganisms. researchgate.netipindexing.com The versatility of the isoxazole scaffold allows for chemical modifications that can enhance their therapeutic properties, making them promising candidates for the development of new antimicrobial agents. ijrrjournal.com

Derivatives of 5-(3-Nitrophenyl)isoxazole have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. ipindexing.com Studies have shown that the substitution patterns on the isoxazole ring play a crucial role in determining the antibacterial activity. For instance, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antimicrobial activity. nih.gov

In one study, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were synthesized and screened for their in-vitro antibacterial activity. researchgate.net Compounds with a simple phenyl or a 4-methyl-substituted benzene (B151609) ring at the C3-position of the isoxazole nucleus showed notable activity against Bacillus coccus. researchgate.net Another study on 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives also reported antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov

The following table summarizes the antibacterial activity of selected isoxazole derivatives against various bacterial strains.

| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| 5a | Active against Bacillus coccus | - | researchgate.net |

| 5f | Active against Bacillus coccus | - | researchgate.net |

| 44b | Active against P. aeruginosa | Active against P. aeruginosa | researchgate.net |

| 44e | Active against P. aeruginosa | Active against P. aeruginosa | researchgate.net |

In addition to their antibacterial properties, isoxazole derivatives have demonstrated significant antifungal activity. researchgate.net The search for novel antifungal agents is critical due to the rise of drug-resistant fungal infections. Several studies have explored the potential of this compound derivatives as antifungal agents.

For instance, a series of 3,5-disubstituted-isoxazole analogs based on nitrofuran scaffolds were synthesized and evaluated for their antifungal activity against five strains of Candida. nih.gov One compound, 14p, was found to be active against all tested strains, with a minimal inhibitory concentration (MIC) for C. glabrata that was lower than the reference drug, fluconazole. nih.gov Another compound, 14o, was the most active against C. parapsilosis with an MIC of 3.4 μM. nih.gov

The antifungal activity of some isoxazole derivatives is presented in the table below.

| Compound ID | Fungal Strain | Activity (MIC) | Reference |

| 14o | Candida parapsilosis | 3.4 μM | nih.gov |

| 14p | Candida glabrata | 17.5 μM | nih.gov |

| 5a | Aspergillus niger | Active | researchgate.net |

| 5c | Aspergillus niger | Active | researchgate.net |

| 5e | Aspergillus niger | Active | researchgate.net |

| 5f | Aspergillus niger | Active | researchgate.net |

| 5i | Aspergillus niger | Active | researchgate.net |

The precise mechanisms of antimicrobial action for this compound derivatives are still under investigation, but several potential pathways have been proposed for the broader class of isoxazole compounds. One common mechanism for antibacterial agents is the inhibition of essential cellular processes. For example, some antibacterial agents target the bacterial cell wall or cell membrane, leading to cell lysis and death. ijrrjournal.com Others may inhibit protein synthesis or interfere with bacterial metabolic pathways. ijrrjournal.com

For nitroaromatic compounds like nitrothiophenes, a proposed mechanism involves activation by nitroreductases to produce reactive nitrogen species that can damage cellular components. nih.gov Given the presence of a nitrophenyl group, it is plausible that this compound derivatives could exert their antimicrobial effects through a similar pro-drug activation mechanism. The isoxazole ring itself is a key pharmacophore that can interact with various biological targets, including enzymes and receptors, through non-covalent interactions, contributing to its antimicrobial effects. researchgate.net

Anti-inflammatory and Analgesic Properties

Isoxazole derivatives have been recognized for their significant anti-inflammatory and analgesic properties. researchgate.netnih.gov The isoxazole scaffold is present in several commercially available anti-inflammatory drugs, such as the selective COX-2 inhibitor Valdecoxib. nih.govmdpi.com This has spurred further research into developing novel isoxazole-based compounds with potent anti-inflammatory activity.

A key mechanism through which isoxazole derivatives exert their anti-inflammatory effects is by inhibiting the enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov Overproduction of prostaglandins and leukotrienes, the products of COX and LOX pathways respectively, contributes significantly to inflammation and pain. nih.gov

Several studies have reported the synthesis of isoxazole derivatives with potent COX-2 inhibitory activity. In one study, a series of novel isoxazole derivatives were synthesized and evaluated for their in vitro COX-1/COX-2 inhibitory activity. The compounds demonstrated selectivity towards COX-2, with one compound, C6, showing a particularly low IC₅₀ value of 0.55 µM. nih.gov Another study reported two series of isoxazole derivatives with methoxy (B1213986) and dimethoxy functional groups that exhibited strong COX-II inhibitory activity with no activity against COX-I. acs.orgaalto.fi

Isoxazole derivatives have also been investigated as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.govnih.gov A study on previously synthesized isoxazole derivatives found that several compounds caused a concentration-dependent inhibition of 5-LOX, with one compound exhibiting an IC₅₀ value of 8.47 μM. nih.govresearchgate.net

The inhibitory activities of selected isoxazole derivatives against COX-2 and 5-LOX are summarized in the table below.

| Compound ID | Target Enzyme | IC₅₀ Value (µM) | Selectivity Index (SI) for COX-2 | Reference |

| C6 | COX-2 | 0.55 ± 0.03 | 61.73 | nih.gov |

| C5 | COX-2 | 0.85 ± 0.04 | 41.82 | nih.gov |

| C3 | COX-2 | 0.93 ± 0.01 | 24.26 | nih.gov |

| Compound 3 | 5-LOX | 8.47 | - | nih.gov |

| C5 (5-LOX study) | 5-LOX | 10.48 | - | nih.govresearchgate.net |

| 2b | LOX and COX-2 | Significant Inhibition | - | nih.gov |

The primary mechanism of anti-inflammatory action for this compound derivatives is attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely COX and LOX. nih.gov By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. researchgate.net The selective inhibition of COX-2 over COX-1 is a desirable property as it is associated with a reduced risk of gastrointestinal side effects. researchgate.net

Similarly, the inhibition of 5-LOX by these derivatives leads to a decrease in the production of leukotrienes. nih.govnih.gov Leukotrienes are involved in various inflammatory processes, including leukocyte chemotaxis and increased vascular permeability. researchgate.net Therefore, the dual inhibition of both COX and LOX pathways by some isoxazole derivatives could offer a broader spectrum of anti-inflammatory activity. nih.gov

Anticancer and Cytotoxic Activity

Derivatives of this compound have been the subject of extensive research, revealing significant potential as anticancer and cytotoxic agents. These compounds exhibit activity against a variety of cancer cell lines, often functioning through the modulation of critical cellular pathways involved in cell death and proliferation.

Cell Line Specificity and In Vitro Efficacy

The cytotoxic effects of isoxazole derivatives have been evaluated against numerous human tumor cell lines, demonstrating both broad-spectrum and selective activity. For instance, a series of 2,4,5-trimethoxy substituted 3,5-diaryl isoxazoles were tested against MCF-7 (breast), SW-982 (synovial sarcoma), and HeLa (cervical) cancer cell lines. asianpubs.org Within this series, the compound featuring a 3-trifluoromethyl substitution on the phenyl ring at the C-3 position of the isoxazole showed notable inhibitory activity. asianpubs.org Specifically, its IC₅₀ values were recorded as 8.56 ± 0.32 µg/mL for MCF-7, 12.16 ± 0.86 µg/mL for SW-982, and 10.16 ± 0.68 µg/mL for HeLa cells. asianpubs.org

In another study, novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles were synthesized and assessed for their anticancer properties against cell lines including MCF-7 (ER-positive breast cancer), 4T1 (murine breast cancer), and PC-3 (prostate cancer). nih.gov These compounds showed selective cytotoxicity against the MCF-7 cell line. nih.gov The derivative designated TTI-6, which is 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, emerged as a particularly potent agent, with an IC₅₀ value of 1.91 μM against MCF-7 cells. nih.gov Other research has identified isoxazole-carboxamide derivatives with potent activity against hepatocellular carcinoma cell lines; compound 2e was most effective against Hep3B and HepG2 cancer cells with IC₅₀ values of 5.76 and 34.64 µg/ml, respectively. nih.gov Furthermore, diaryl isoxazole derivative 11 has demonstrated potent antiproliferative activity against hepatocellular carcinoma and breast cancer cell lines, with IC₅₀ values ranging from 1.3 to 9.5 μM. acs.org

| Compound Derivative | Cell Line | Reported IC₅₀ Value |

|---|---|---|

| 2,4,5-trimethoxy 3,5-diaryl isoxazole (3-trifluoromethyl substitution) | MCF-7 (Breast) | 8.56 ± 0.32 µg/mL |

| 2,4,5-trimethoxy 3,5-diaryl isoxazole (3-trifluoromethyl substitution) | SW-982 (Synovial Sarcoma) | 12.16 ± 0.86 µg/mL |

| 2,4,5-trimethoxy 3,5-diaryl isoxazole (3-trifluoromethyl substitution) | HeLa (Cervical) | 10.16 ± 0.68 µg/mL |

| TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole) | MCF-7 (Breast) | 1.91 µM |

| Compound 2e (isoxazole-carboxamide derivative) | Hep3B (Hepatocellular Carcinoma) | 5.76 µg/mL |

| Compound 2e (isoxazole-carboxamide derivative) | HepG2 (Hepatocellular Carcinoma) | 34.64 µg/mL |

| Diaryl isoxazole 11 | Hepatocellular Carcinoma & Breast Cancer Lines | 1.3–9.5 μM |

Modulation of Apoptotic Pathways (e.g., Caspases, Fas, NF-κB1)

The cytotoxic effects of certain isoxazole derivatives are linked to their ability to induce apoptosis. A study on a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide identified a promising compound, MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide). nih.govresearchgate.net In the Jurkat cell model, MM3 was found to cause significant increases in the expression of caspases, Fas, and NF-κB1. nih.govresearchgate.net This proapoptotic action is suggested to be a key mechanism behind its observed biological activities. nih.govresearchgate.net Another study on tyrosol-isoxazole derivatives demonstrated that their anti-proliferative effect is mediated by pro-apoptotic activity, which involves the modulation of the Akt, p38 MAPK, and Erk 1/2 pathways. nih.govnih.gov

Inhibition of Protein-Protein Interactions (e.g., GATA4-NKX2-5)

A novel mechanism of action for isoxazole derivatives involves the inhibition of critical protein-protein interactions that drive disease pathology. Research has identified small molecules that target the transcriptional synergy between the cardiac transcription factors GATA4 and NKX2-5, which is essential for processes like cardiomyocyte hypertrophy. nih.govhelsinki.fi A fragment-based screening led to the identification of N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (also referred to as compound 3 or 3i-1000 ) as a potent inhibitor of the GATA4-NKX2-5 interaction, with an IC₅₀ of 3 μM. nih.gov Subsequent studies have provided evidence of the direct physical and selective binding of this compound to GATA4. helsinki.fi This targeted inhibition of a key transcription factor interaction represents a promising strategy for modulating gene expression in disease states. nih.gov

Antitumor Activity In Vivo

While extensive in vitro data exists, the investigation of isoxazole derivatives' antitumor activity in vivo is also underway. Studies on vicinal diaryl-substituted isoxazoles have reported not only in vitro growth inhibitory action but also in vivo antitumor activity. acs.org The potent inhibitor of GATA4-NKX2-5 interaction, 3i-1000, has been examined in animal models of myocardial ischemic injury and pressure overload. researchgate.netnih.gov In mice that experienced myocardial infarction, treatment with 3i-1000 significantly improved left ventricular ejection fraction and fractional shortening while mitigating adverse structural changes in the myocardium. researchgate.netnih.gov

Immunosuppressive Properties and Mechanisms

Beyond their anticancer potential, certain isoxazole derivatives have demonstrated significant immunosuppressive capabilities. These properties are primarily linked to the inhibition of immune cell proliferation.

Inhibition of Peripheral Blood Mononuclear Cell Proliferation

Several studies have shown that isoxazole derivatives can effectively inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were tested for their ability to suppress phytohemagglutinin A (PHA)-induced PBMC proliferation, with the compounds showing varying degrees of inhibition. nih.govresearchgate.net The derivative MM3 was selected for further investigation due to its strong antiproliferative activity combined with a lack of toxicity. nih.govresearchgate.net Similarly, 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides have also been shown to possess an inhibitory effect on PHA-induced PBMC proliferation. mdpi.com

Modulation of Cytokine Production (e.g., TNF-α)

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory diseases. nih.gov Consequently, the inhibition of TNF-α has emerged as a key therapeutic strategy for managing these conditions. While direct studies on the modulation of TNF-α by this compound derivatives are limited, the broader class of isoxazole-containing compounds has been investigated for anti-inflammatory properties. The anti-inflammatory potential of isoxazole derivatives suggests that they may interfere with inflammatory pathways, which could include the modulation of cytokines like TNF-α. For instance, some plant-derived compounds have been shown to inhibit TNF-α production by blocking signaling pathways such as NF-κB and MAPK. nih.gov Further research is necessary to specifically elucidate the effects of this compound derivatives on TNF-α and other cytokine production to establish their potential as anti-inflammatory agents.

Other Reported Biological Activities

Derivatives of this compound have been explored for a wide array of other biological activities, demonstrating the versatility of this chemical scaffold.

Isoxazole derivatives have been recognized for their potential as antiviral agents. researchgate.net Studies have shown that compounds containing the isoxazole moiety exhibit activity against a range of viruses. For example, novel (5-oxazolyl)phenyl amine derivatives have demonstrated potent in vitro activity against Hepatitis C virus (HCV), Coxsackie virus B3 (CVB3), and B6 (CVB6). researchgate.netnih.gov Furthermore, the isoxazole ring is a key component in some compounds designed to inhibit HIV. nih.gov The structural features of this compound could contribute to interactions with viral proteins, making it a scaffold of interest for the development of new antiviral therapies. Research into pyrazole-based heterocycles has also shown promising antiviral activity against avian influenza (H5N1), suggesting that related heterocyclic compounds like isoxazoles warrant further investigation. nih.gov

| Compound Type | Target Virus | Reported Activity |

|---|---|---|

| (5-Oxazolyl)phenyl amine derivatives | Hepatitis C Virus (HCV) | Potent in vitro activity (IC50 = 0.28-0.92 μM) |

| (5-Oxazolyl)phenyl amine derivatives | Coxsackie virus B3 and B6 (CVB3, CVB6) | Strong activity at low concentrations (IC50 < 2.0 μM) |

| General Isoxazole Derivatives | Human Immunodeficiency Virus (HIV) | Recognized as a key structural component in some anti-HIV compounds |

The potential of isoxazole derivatives as antidiabetic agents has been a significant area of research. Studies have indicated that the presence of a nitrated phenyl ring at the 5-position of the isoxazole can contribute to antidiabetic action. Specifically, isoxazole derivatives bearing a nitrophenyl group have been investigated for their ability to enhance glucose uptake. For instance, certain flavonoid-based isoxazole derivatives have shown significant antidiabetic effects by improving glucose uptake in insulin-resistant HepG2 cells. nih.gov The mechanism of action for some isoxazole derivatives may involve the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.net

| Compound Class | Observed Effect | Potential Mechanism |

|---|---|---|

| 5-(Nitrophenyl)isoxazole derivatives | Exhibited anti-diabetic action in vitro | - |

| Flavonoid-based isoxazoles | Enhanced glucose uptake in insulin-resistant HepG2 cells | - |

| General isoxazole/isoxazoline fragments | - | Activation of the AMPK/PEPCK/G6Pase pathway |

Several studies have highlighted the antioxidant potential of isoxazole derivatives. semanticscholar.orgjetir.org The ability of these compounds to scavenge free radicals is a key aspect of this activity. For example, certain isoxazole-containing chalcones and their dihydropyrazole derivatives have demonstrated significant antioxidant properties in DPPH free radical scavenging assays. mdpi.com In one study, isoxazole-carboxamide derivatives showed potent scavenging activity against DPPH free radicals, with some compounds exhibiting higher potency than the standard antioxidant Trolox. nih.gov The substitution pattern on the phenyl ring attached to the isoxazole core can significantly influence the antioxidant capability of these molecules. semanticscholar.org

| Compound | Assay | Result (IC50) | Reference Compound |

|---|---|---|---|

| Isoxazole-carboxamide 2a | DPPH | 0.45 ± 0.21 µg/ml | Trolox (3.10 ± 0.92 µg/ml) |

| Isoxazole-carboxamide 2c | DPPH | 0.47 ± 0.33 µg/ml | Trolox (3.10 ± 0.92 µg/ml) |

| Isoxazole chalcone (B49325) 28 | DPPH | 5 ± 1 µg/mL | Gallic acid (5 µg/mL) |

The isoxazole scaffold is present in compounds that exhibit a range of central nervous system activities. researchgate.net For instance, some novel quinazoline-4(3H)-ones containing a thiadiazole moiety have been synthesized and evaluated for their anticonvulsant, sedative-hypnotic, and CNS depressant activities. nih.gov While these are not direct this compound derivatives, they highlight the potential of related heterocyclic systems to modulate CNS functions. Furthermore, certain pentacyclic benzodiazepine derivatives have been shown to possess anticonvulsant, sedative, and anxiolytic effects. mdpi.com The structural similarities between these compounds and isoxazole derivatives suggest that the this compound scaffold could be a valuable starting point for the design of new CNS-active agents.

Monoamine oxidase (MAO) inhibitors are used in the treatment of neuropsychiatric and neurodegenerative disorders. nih.gov Isoxazole-containing compounds have been identified as potent and selective inhibitors of MAO-B. scientifiq.ai For example, a series of 2,1-benzisoxazole derivatives were found to be specific inhibitors of MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The isoxazole compound leflunomide has also been described as a MAO inhibitor. nih.gov The presence of the isoxazole group can contribute to key interactions with the enzyme's active site, leading to improved potency and selectivity. scientifiq.ai These findings suggest that this compound derivatives could be promising candidates for the development of new MAO inhibitors.

Antiplatelet Activity

The investigation for antiplatelet effects of this compound derivatives did not yield specific studies detailing their efficacy or mechanism of action. However, the broader family of isoxazole derivatives has shown promise in this area. For instance, a series of synthetic isoxazoles were evaluated as antagonists of the glycoprotein IIb/IIIa receptor, a key player in platelet aggregation. nih.gov In one study, nine synthetic isoxazoles were assessed for their ability to inhibit platelet aggregation, with one compound demonstrating approximately 70% inhibition. nih.gov This particular compound was found to reduce the expression of inflammatory markers such as soluble CD40 ligand (sCD40L) and soluble P-selectin (sP-selectin) on activated platelets. nih.gov Despite these findings within the isoxazole class, no specific data tables or detailed research findings for derivatives of this compound could be located.

Antitubercular Activity

Structure Activity Relationship Sar Studies of 5 3 Nitrophenyl Isoxazole and Its Analogues

Influence of Substituents on the Nitrophenyl Ring

The nitrophenyl ring is a critical component of the 5-(3-nitrophenyl)isoxazole scaffold, and alterations to its substitution pattern can dramatically modulate biological activity. The presence and position of the nitro group, as well as the introduction of other substituents, have been shown to be key determinants of efficacy across various biological targets.

Research into isoxazole (B147169) derivatives has consistently highlighted the significance of the nitro group. For instance, studies on related heterocyclic compounds like 1,2,5-oxadiazoles have shown that nitro-substituted derivatives are often more potent than their amino-substituted counterparts. mdpi.com Specifically, (4-nitrophenyl) derivatives displayed greater antiplasmodial activity compared to their 3-substituted analogs, emphasizing the importance of both the nitro group and its placement. mdpi.com In the context of antibacterial agents, 4-nitro-3-phenylisoxazole derivatives demonstrated superior activity against pathogens like Xanthomonas oryzae, suggesting that the nitro-substitution is a key contributor to their mechanism of action. researchgate.net

The introduction of other functional groups onto the phenyl ring also plays a pivotal role. Studies on various isoxazole analogues have revealed that electron-withdrawing groups, such as chloro and bromo substituents, can confer significant anti-inflammatory activity and selectivity for the COX-2 enzyme. nih.gov Conversely, for the inhibition of the VEGFR2 tyrosine kinase, it has been found that the presence of electron-donating groups on the benzene (B151609) ring linked to the isoxazole core is necessary for activity. nih.govresearchgate.net This indicates that the electronic properties of the substituents are crucial and their optimal nature depends on the specific biological target.

For antibacterial activity, a study on 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles found that specific substitutions on the 3-aryl ring, such as a 2-nitrophenyl or certain halogenated phenyl groups, led to inspiring antibacterial and antifungal activity. researchgate.net This demonstrates that even when the nitrophenyl group is maintained at another position, further substitutions on an adjacent phenyl ring can fine-tune the biological effect.

| Substituent on Phenyl Ring | Observed Biological Activity | Compound Class |

| Nitro Group (e.g., 4-nitro) | Enhanced antiplasmodial and antibacterial activity mdpi.comresearchgate.net | Phenylisoxazoles, Oxadiazoles (B1248032) |

| Electron-Donating Groups | Necessary for VEGFR2 inhibitory activity nih.govresearchgate.net | Phenylisoxazoles |

| Chloro, Bromo Groups | Significant anti-inflammatory (COX-2) activity nih.gov | Diphenyl-isoxazolines |

| 2-Nitrophenyl, Halogenated Phenyl | Potent antibacterial and antifungal activity researchgate.net | 3-Aryl-dihydroisoxazoles |

Impact of Substitutions on the Isoxazole Core

The isoxazole ring is not merely a linker but an active pharmacophoric element whose substitution pattern is critical for biological activity. nih.govnih.govnih.gov Modifications at the C-3 and C-5 positions of the isoxazole core, as well as the saturation state of the ring (isoxazole vs. isoxazoline), can lead to substantial changes in potency and selectivity. nih.gov

The stability of the isoxazole ring allows for diverse chemical manipulations, yet its weak N-O bond can be cleaved under certain conditions, making it a versatile synthetic intermediate. nih.gov The introduction of different aryl or heterocyclic groups at the C-3 and C-5 positions has been a common strategy to modulate activity. For example, studies have shown that having a phenyl ring at the C-3 position and groups like methoxy (B1213986), dimethylamino, or bromine on a C-5 phenyl ring can enhance antibacterial effects. ijpca.org The substitution of a thiophene (B33073) moiety onto the isoxazole ring has also been found to significantly increase antimicrobial activity. nih.gov

In the context of analgesic activity, modifications at the 5-position of the isoxazole ring have been shown to significantly increase efficacy. ijpca.org For allosteric ligands of the nuclear receptor RORγt, the presence of a hydrogen bond-donating heterocycle, such as a pyrrole (B145914), at the C-5 position of the isoxazole was found to be crucial for high potency. dundee.ac.uk This highlights the importance of specific interactions that can be achieved through judicious substitution on the isoxazole core itself. Furthermore, the development of isoxazole-azepine scaffolds through structure-based design has yielded potent BET inhibitors, where the isoxazole core provides key hydrogen bonding interactions with the target protein. researchgate.net

| Substitution on Isoxazole Core | Effect on Biological Activity | Example Target/Activity |

| Phenyl group at C-3 | Foundation for antibacterial activity ijpca.org | Antibacterial |

| Thiophene moiety | Increased antimicrobial activity nih.gov | Antimicrobial |

| Modification at C-5 | Significantly increased analgesic efficacy ijpca.org | Analgesic |

| H-bond donating heterocycle at C-5 | Increased potency via polar interactions dundee.ac.uk | RORγt Allosteric Ligands |

| Fusion to form isoxazoloazepine | Potent BET inhibition researchgate.net | BET Inhibitors |

Positional Effects of Functional Groups on Biological Activity

The specific location of functional groups on both the phenyl ring and the isoxazole core—the regiochemistry—is a critical determinant of biological activity. nih.govresearchgate.net A substituent that enhances activity at one position may abolish it at another, a principle that has been repeatedly demonstrated in SAR studies of isoxazole derivatives.

The position of the nitro group on the phenyl ring is a prime example. As noted earlier, (4-nitrophenyl) derivatives of oxadiazoles were more active as antiplasmodial agents than their 3-substituted counterparts. mdpi.com Similarly, in a series of phenylisoxazole quinoxalin-2-amine (B120755) hybrids designed as enzyme inhibitors, substitution at the C-7 position of the quinoxaline (B1680401) moiety was found to be more critical for achieving high α-amylase inhibitory activity than substitution at the C-5 position. nih.gov This underscores that the spatial arrangement of substituents relative to the core structure dictates how the molecule fits into a biological target's binding site.

The relative positioning of substituents on different rings of the molecule is also vital. For antibacterial isoxazole derivatives, it has been observed that having nitro and chloro groups at the C-3 phenyl ring, in combination with methoxy or bromo groups at the C-5 phenyl ring, enhances activity. ijpca.org This synergistic effect, dependent on the specific positional arrangement of different functional groups, is a key consideration in drug design. The introduction of any functional group can significantly alter the properties and toxicity of a molecule, and its position determines the nature of that impact. researchgate.net

Elucidation of Key Pharmacophoric Features for Targeted Activities

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. Elucidating these key features for this compound analogues is essential for understanding their mechanism of action and for designing new, more effective drugs. nih.govresearchgate.netnih.govnih.gov

For VEGFR2 inhibition, QSAR studies have identified electron-donating groups on the benzene ring as a key pharmacophoric feature. nih.gov Molecular docking studies further revealed that potent compounds form strong interactions with crucial amino acid residues in the VEGFR2 binding site, such as Cys:919, Asp:1046, and Glu:885. nih.govresearchgate.net The isoxazole ring itself often acts as a central scaffold, correctly orienting these key interacting groups.

In the case of BET bromodomain inhibitors, the isoxazole ring serves as an acetyl-lysine mimetic, forming a critical hydrogen bond with the amino acid Asn140. researchgate.net The substituents on the isoxazole ring then act as vectors that position other parts of the molecule to make favorable hydrophobic and aromatic interactions within the binding pocket. researchgate.net Similarly, for RORγt allosteric modulators, a crucial pharmacophoric element is a hydrogen bond-donating group (like an N-H in a pyrrole ring) at the C-5 position of the isoxazole, which interacts with the backbone carbonyls of Leu353 and Lys354. dundee.ac.uk

A central heterocyclic scaffold (the isoxazole ring).

One or more hydrogen bond donors/acceptors (e.g., the N-O atoms of the isoxazole, substituents).

Specific aromatic or hydrophobic regions positioned at precise distances and angles from the core.

| Target | Key Pharmacophoric Features | Key Interactions |

| VEGFR2 | Electron-donating groups on the phenyl ring nih.govresearchgate.net | Interactions with Cys:919, Asp:1046, Glu:885 nih.govresearchgate.net |

| BET Bromodomains | Isoxazole as H-bond acceptor; hydrophobic/aromatic groups researchgate.net | H-bond with Asn140; hydrophobic interactions researchgate.net |

| RORγt | H-bond donor at C-5 of isoxazole dundee.ac.uk | H-bond with Leu353 and Lys354 backbone dundee.ac.uk |

Strategies for Rational Design and Lead Optimization

Rational drug design utilizes the knowledge gained from SAR studies to methodically design new molecules with improved properties, such as enhanced potency, better selectivity, and favorable pharmacokinetic profiles. For isoxazole-based compounds, several strategies have proven effective.

One primary approach is structure-based drug design , which relies on knowing the 3D structure of the biological target. For instance, by observing the crystallographic binding mode of an amino-isoxazole fragment in a BET bromodomain, researchers were able to design a novel and potent isoxazole azepine scaffold. researchgate.net This method allows for the precise design of modifications to optimize interactions with the target protein.

Another strategy is the active subunit combination approach. This involves linking known active pharmacophores to create hybrid molecules with potentially synergistic or enhanced activity. This was successfully used to design novel oxazole-isoxazole carboxamides as herbicide safeners. semanticscholar.org

Lead optimization involves making small, iterative changes to a promising lead compound to improve its drug-like properties. For isoxazole derivatives, this can involve:

Exploring substituent effects: Systematically changing substituents on the phenyl ring to modulate electronic properties and improve target affinity or metabolic stability.

Bioisosteric replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to improve pharmacokinetics without losing potency. For example, a phenyl ring might be replaced with a thiophene or pyridine (B92270) ring.

Scaffold hopping: Replacing the central isoxazole core with another heterocycle to discover novel chemical matter with potentially different properties, while retaining the key pharmacophoric interactions.

These rational design strategies, informed by a deep understanding of SAR, are crucial for transforming a promising hit compound like this compound into a viable drug candidate. semanticscholar.org

Future Perspectives and Research Directions for 5 3 Nitrophenyl Isoxazole

Exploration of New Biological Targets and Mechanisms of Action

The isoxazole (B147169) core is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. mdpi.com Future research will focus on identifying novel biological targets for 5-(3-nitrophenyl)isoxazole and its analogues, moving beyond currently known activities.

Antimicrobial and Antifungal Potential: Isoxazole derivatives have shown significant antimicrobial and antifungal properties. google.com Research is expanding to explore their efficacy against a broader range of pathogens, including drug-resistant strains. The introduction of a thiophene (B33073) moiety to the isoxazole ring, for example, has been shown to increase its antimicrobial activity. google.com Future studies will likely investigate the specific mechanisms by which these compounds inhibit microbial growth, which could involve targeting essential enzymes or disrupting cell membrane integrity.

Anticancer Mechanisms: In the realm of oncology, isoxazole derivatives have been shown to induce apoptosis, inhibit aromatase, disrupt tubulin polymerization, and inhibit topoisomerase and histone deacetylase (HDAC). nih.govnih.gov For instance, certain isoxazole-containing chalcones have demonstrated anticancer activity. nih.gov A key area of future research will be to pinpoint the precise molecular targets of this compound analogues within cancer cells. This could lead to the development of more selective and potent anticancer agents with fewer side effects.

Neurodegenerative Diseases: The neuroprotective properties of heterocyclic compounds are a growing area of interest. nih.gov Researchers are investigating the potential of this compound derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netnih.gov This includes exploring their ability to inhibit key enzymes involved in disease progression, reduce oxidative stress, and prevent neuronal cell death. nih.govijrrjournal.com For example, a novel hybrid of arylisoxazole and chromenone has been evaluated for its cholinesterase inhibitory activity, a key target in Alzheimer's therapy.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic methods is crucial for the sustainable production of pharmaceutical compounds. Traditional synthetic routes for isoxazole derivatives often involve harsh reaction conditions and the use of hazardous solvents. nih.gov Consequently, a significant focus of future research is on "green chemistry" approaches for the synthesis of this compound and its analogues.

These modern techniques offer several advantages, including shorter reaction times, higher yields, and reduced waste generation. nih.gov The use of water as a solvent is a particularly attractive green alternative to volatile organic compounds. espublisher.com

Ultrasound and Microwave-Assisted Synthesis: Sonochemistry, or the use of ultrasonic irradiation, has emerged as a powerful tool in organic synthesis. nih.govespublisher.com This technique can accelerate reaction rates and improve yields in the synthesis of isoxazole derivatives. Similarly, microwave-assisted synthesis offers a rapid and efficient method for producing these compounds. researchgate.net

Catalyst-Free and Agro-Waste-Based Catalysis: Researchers are also exploring catalyst-free reaction conditions and the use of natural, renewable catalysts. nih.gov For example, the water extract of orange fruit peel ash has been successfully used as a catalyst for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov These approaches align with the principles of green chemistry by reducing reliance on potentially toxic and expensive metal catalysts.

Multi-Component Reactions: One-pot, multi-component reactions are highly efficient as they allow for the synthesis of complex molecules in a single step, minimizing purification processes and solvent usage. espublisher.com This strategy is being applied to the synthesis of isoxazole derivatives, offering a more streamlined and sustainable manufacturing process. mdpi.com

| Synthetic Approach | Key Features | Advantages |

| Ultrasonic Irradiation | Use of ultrasound to promote chemical reactions. | Faster reaction rates, higher yields, reduced energy consumption. espublisher.com |

| Microwave-Assisted Synthesis | Application of microwave energy to heat reactions. | Rapid heating, shorter reaction times, improved yields. researchgate.net |

| Agro-Waste Catalysis | Utilization of catalysts derived from agricultural waste. | Sustainable, cost-effective, environmentally friendly. nih.gov |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Non-toxic, inexpensive, environmentally benign. google.com |

Advanced Computational Modeling and In Silico Drug Discovery

Computational methods are playing an increasingly vital role in modern drug discovery, enabling the rational design of new drug candidates and the prediction of their biological activities. For this compound and its derivatives, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being employed to accelerate the identification of promising new therapeutic agents. nih.gov

QSAR Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com This allows researchers to predict the activity of novel, unsynthesized compounds and to identify the key structural features that contribute to their potency. For isoxazole derivatives, QSAR models have been developed to predict their anti-inflammatory and antiviral activities. espublisher.commdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor. hirszfeld.pl For this compound analogues, molecular docking is used to understand their interactions with specific biological targets, such as enzymes and receptors involved in disease. nih.gov For instance, docking studies have been used to investigate the binding of this compound derivatives to the active sites of cholinesterases, which are implicated in Alzheimer's disease. nih.gov

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more detailed understanding of the binding stability and conformational changes that occur upon binding. nih.gov

These computational approaches not only guide the synthesis of more potent and selective compounds but also help in understanding their mechanism of action at a molecular level.

| Computational Technique | Application in Isoxazole Research |

| QSAR | Predicting anti-inflammatory and antiviral activities of new derivatives. espublisher.commdpi.com |

| Molecular Docking | Investigating binding modes with targets like cholinesterase and CYP450 enzymes. nih.govhirszfeld.pl |